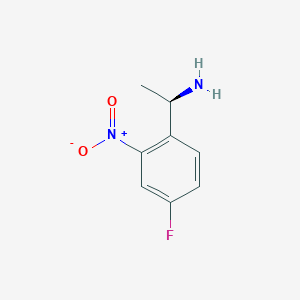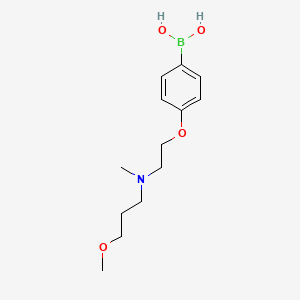
(4-(2-((3-Methoxypropyl)(methyl)amino)ethoxy)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-((3-Methoxypropyl)(methyl)amino)ethoxy)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in the development of sensors, drug delivery systems, and other applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-((3-Methoxypropyl)(methyl)amino)ethoxy)phenyl)boronic acid typically involves the reaction of a boronic acid precursor with an appropriate amine and ether derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
化学反应分析
Types of Reactions
(4-(2-((3-Methoxypropyl)(methyl)amino)ethoxy)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, such as the formation of boronate esters with diols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and diols for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and solvent systems .
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and boronate esters, which have applications in various fields such as materials science and medicinal chemistry.
科学研究应用
Chemistry
In chemistry, (4-(2-((3-Methoxypropyl)(methyl)amino)ethoxy)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to form reversible covalent bonds with diols makes it valuable in the development of sensors and catalysts .
Biology
In biology, this compound is used in the development of molecular probes and imaging agents. Its boronic acid group can interact with biological molecules, making it useful for detecting specific biomolecules in biological samples .
Medicine
In medicine, this compound is explored for its potential in drug delivery systems. Its ability to form reversible covalent bonds allows for the controlled release of therapeutic agents .
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
作用机制
The mechanism of action of (4-(2-((3-Methoxypropyl)(methyl)amino)ethoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction can modulate the activity of target molecules, making it useful in various applications. The molecular targets and pathways involved depend on the specific application, such as binding to biomolecules in biological systems or interacting with other chemical species in industrial processes .
相似化合物的比较
Similar Compounds
Similar compounds include other boronic acid derivatives, such as phenylboronic acid and 4-methoxyphenylboronic acid. These compounds share the boronic acid functional group but differ in their substituents, which can affect their reactivity and applications .
Uniqueness
(4-(2-((3-Methoxypropyl)(methyl)amino)ethoxy)phenyl)boronic acid is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring reversible covalent interactions, such as sensors and drug delivery systems .
属性
分子式 |
C13H22BNO4 |
|---|---|
分子量 |
267.13 g/mol |
IUPAC 名称 |
[4-[2-[3-methoxypropyl(methyl)amino]ethoxy]phenyl]boronic acid |
InChI |
InChI=1S/C13H22BNO4/c1-15(8-3-10-18-2)9-11-19-13-6-4-12(5-7-13)14(16)17/h4-7,16-17H,3,8-11H2,1-2H3 |
InChI 键 |
MMEMMRXZQKVYGM-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)OCCN(C)CCCOC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


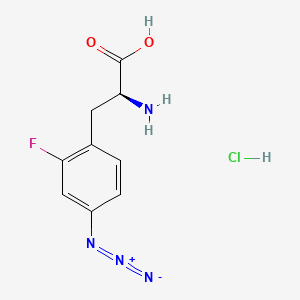
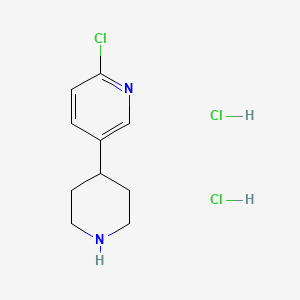
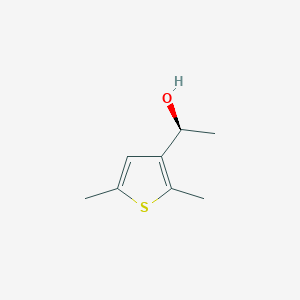
![3-Oxa-6-azabicyclo[3.2.1]octane](/img/structure/B13583500.png)
![4-(Trifluoromethyl)-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13583503.png)

![2-{[2-(Dimethylamino)ethyl]amino}ethane-1-thiol](/img/structure/B13583516.png)
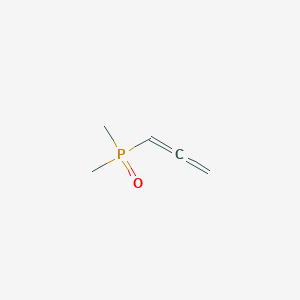
![rac-(4aR,8aR)-octahydropyrano[3,4-b][1,4]oxazine-2-carboxylicacidhydrochloride](/img/structure/B13583522.png)
![1-{[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]amino}-3-(2-fluorophenoxy)propan-2-ol](/img/structure/B13583523.png)

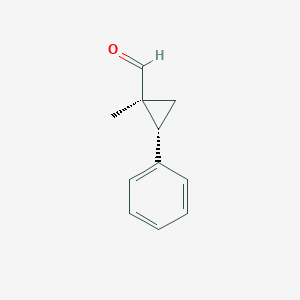
![2-Azabicyclo[4.1.0]heptane-5-carbonitrile](/img/structure/B13583553.png)
